Plerixafor - 110078-46-1

Plerixafor

Catalog Number: EVT-278812
CAS Number: 110078-46-1
Molecular Formula: C28H54N8
Molecular Weight: 502.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Plerixafor is a synthetic bicyclam molecule initially developed for its potential use in HIV treatment. [] It later gained prominence for its ability to mobilize hematopoietic stem cells (HSCs) from the bone marrow into peripheral blood. [] This discovery led to its approval for use in combination with granulocyte colony-stimulating factor (G-CSF) to facilitate HSC collection for autologous transplantation in patients with multiple myeloma and non-Hodgkin's lymphoma. [] Plerixafor acts as a reversible antagonist of CXCR4, a chemokine receptor found on the surface of HSCs. [, , , ]

Future Directions
  • Optimizing Mobilization Strategies: Fine-tuning plerixafor dosing and schedules, particularly in combination with other agents like G-CSF, to maximize HSC mobilization while minimizing side effects. [, , , , ]
  • Expanding Clinical Applications: Exploring plerixafor's use in other disease contexts beyond HSC transplantation, such as autoimmune disorders and cardiovascular diseases, where its immunomodulatory and stem cell-mobilizing properties could be beneficial. []
  • Developing Next-Generation CXCR4 Antagonists: Designing and synthesizing novel CXCR4 antagonists with improved potency, selectivity, and pharmacokinetic properties to overcome limitations associated with plerixafor. []
  • Combining Plerixafor with Other Therapies: Investigating synergistic effects of plerixafor in combination with other treatment modalities, such as chemotherapy, targeted therapies, or immunotherapy, to enhance treatment efficacy in cancer and other diseases. [, , ]
Classification

Plerixafor is classified as a bicyclam derivative, a type of macrocyclic compound characterized by its dual cyclam rings connected by a 1,4-phenylenebis(methylene) linker. Its primary mechanism involves antagonizing CXCR4, a receptor that plays a crucial role in stem cell homing and quiescence .

Synthesis Analysis

The synthesis of plerixafor involves several key steps:

  1. Protection of Nitrogen Atoms: Three of the four nitrogen atoms in the cyclam macrocycle (1,4,8,11-tetraazacyclotetradecane) are protected using tosyl groups.
  2. Formation of the Linker: The protected cyclam is then reacted with 1,4-bis(bromomethyl)benzene in the presence of potassium carbonate as a base, typically in acetonitrile as the solvent.
  3. Deprotection: The tosyl groups are cleaved using hydrobromic acid to yield plerixafor octahydrobromide .

This multi-step synthesis highlights the importance of protecting groups in organic synthesis and showcases the use of specific reagents and solvents to facilitate reactions.

Molecular Structure Analysis

Structural Data

  • Molecular Formula: C28_{28}H46_{46}N8_{8}S2_{2}
  • Molecular Weight: 494.66 g/mol
  • Chemical Structure: The compound features a complex arrangement that allows it to effectively interact with CXCR4.
Chemical Reactions Analysis

Plerixafor participates in several significant chemical reactions:

  • Binding Reaction: It reversibly binds to CXCR4, inhibiting its interaction with its natural ligand, stromal-derived factor 1 (SDF-1), which is crucial for stem cell retention in the bone marrow.
  • Chelation: Plerixafor can form chelate complexes with bivalent metal ions, enhancing its stability and biological activity .

These interactions are essential for its pharmacological effects and therapeutic applications.

Mechanism of Action

Plerixafor functions primarily as an antagonist of CXCR4. By binding to this receptor, it disrupts the signaling pathway that promotes stem cell retention in the bone marrow. This action facilitates the mobilization of hematopoietic stem cells into peripheral blood, where they can be harvested for transplantation .

Key Mechanistic Insights

  • Binding Affinity: Plerixafor exhibits a unique binding mode that allows it to effectively inhibit CXCR4 while having minimal effects on other chemokine receptors.
  • Pharmacodynamics: Following subcutaneous administration, plerixafor reaches peak plasma concentrations within 30 to 60 minutes and significantly increases circulating CD34+ cells within hours .
Physical and Chemical Properties Analysis

Plerixafor possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Metabolically stable; does not undergo significant hepatic metabolism.
  • Pharmacokinetics: Exhibits linear pharmacokinetics between doses of 0.04 mg/kg and 0.24 mg/kg; terminal half-life ranges from 3 to 5 hours .

Additional Properties

  • Elimination Route: Primarily excreted through urine (approximately 70% within 24 hours).
  • Absorption: Rapid absorption post-injection with no significant interaction with cytochrome P450 enzymes.
Applications

Plerixafor is primarily used in clinical settings for:

  • Hematopoietic Stem Cell Mobilization: Enhancing stem cell collection for autologous transplantation in patients with hematologic malignancies such as non-Hodgkin lymphoma and multiple myeloma.
  • Research Applications: Studying CXCR4-related pathways and potential therapeutic targets in various diseases including cancer and HIV .
Molecular Pharmacology of Plerixafor

CXCR4 Receptor Antagonism: Structural and Functional Insights

Plerixafor (1,1′-(1,4-phenylenebis(methylene))bis-1,4,8,11-tetraazacyclotetradecane) is a symmetrical bicyclam molecule with two cyclam rings connected by a phenylenebis(methylene) linker. This structure confers high-affinity binding to the C-X-C chemokine receptor type 4 (CXCR4), a class A G-protein-coupled receptor (GPCR). The molecule's cationic cyclam rings form critical electrostatic interactions with three acidic residues in CXCR4's transmembrane ligand-binding pocket: Asp171 (transmembrane helix 4), Asp262 (helix 6), and Glu288 (helix 7) [4] [9]. This binding mode sterically blocks stromal cell-derived factor-1α (SDF-1α/CXCL12), the natural ligand of CXCR4, preventing receptor activation.

Table 1: Key Molecular Interactions of Plerixafor with CXCR4

CXCR4 ResidueTransmembrane HelixInteraction TypeFunctional Consequence
Asp171Helix 4Charge-chargeDisrupts SDF-1α binding
Asp262Helix 6Charge-chargeInhibits G-protein coupling
Glu288Helix 7Charge-chargePrevents receptor dimerization

Plerixafor exhibits biased signaling at CXCR4. While it fully antagonizes Gαi-protein-mediated pathways (e.g., inhibition of cAMP accumulation and calcium flux), it acts as a partial agonist for β-arrestin recruitment [10]. This bias enables unique pharmacological effects: By promoting β-arrestin-dependent receptor internalization, plerixafor reduces CXCR4 surface expression by ~70% within 30 minutes, whereas neutral antagonists like AMD11070 increase receptor density by preventing constitutive internalization [10]. The drug's selectivity is exceptional, showing no significant activity against 18 other chemokine receptors (including CXCR3, CXCR7, CCR5) at therapeutic concentrations [4] [7].

Mechanism of SDF-1α/CXCR4 Axis Modulation in Hematopoietic Stem Cell (HSC) Mobilization

The SDF-1α/CXCR4 axis maintains HSCs within bone marrow niches through chemotactic retention and adhesion mechanisms. Osteoblasts, endothelial cells, and CXCL12-abundant reticular (CAR) cells constitutively secrete SDF-1α, creating a concentration gradient that anchors CD34+ HSCs via CXCR4 binding [2] [4]. This interaction activates integrins (e.g., VLA-4/VLA-5), strengthening HSC adhesion to stromal cells and extracellular matrix components [2] [3].

Plerixafor reverses this retention via two synchronized mechanisms:

  • Direct HSC Displacement: By blocking CXCR4 on HSCs, plerixafor within minutes disrupts SDF-1α-mediated adhesion signals, reducing VLA-4 affinity and enabling HSC detachment from niche cells [2] [3].
  • Gradient Disruption: CXCR4 on bone marrow endothelial cells actively transports SDF-1α from peripheral blood into marrow parenchyma. Plerixafor inhibits this transendothelial transport, reducing intra-marrow SDF-1α concentrations (by ~50%) while increasing plasma levels (by ~200%) within 4 hours. This reverses the SDF-1α chemotactic gradient, driving HSC egress [10] [3].

Table 2: Pharmacodynamic Effects of Plerixafor on HSC Mobilization

ParameterChange Post-PlerixaforTime to Peak EffectFunctional Outcome
Peripheral blood CD34+ cells4.7-fold increase10–14 hoursEnhanced apheresis yield
Bone marrow SDF-1α concentration~50% decrease4–6 hoursLoss of chemotactic retention
Plasma SDF-1α concentration~200% increase4–6 hoursReversed transendothelial gradient
VLA-4 expression on HSCsSignificant downregulation6–10 hoursReduced stromal adhesion

The superiority of plerixafor over other CXCR4 antagonists (e.g., AMD11070) in HSC mobilization arises from its β-arrestin-biased action. While AMD11070 potently blocks G-protein signaling, it inhibits CXCR4 internalization, blunting gradient disruption. Plerixafor’s induction of receptor internalization is essential for efficient SDF-1α gradient reversal and maximal HSC mobilization [10].

Synergistic Interactions with Granulocyte Colony-Stimulating Factor (G-CSF)

Granulocyte colony-stimulating factor (G-CSF) and plerixafor mobilize HSCs through complementary pathways, resulting in synergistic CD34+ cell yields. G-CSF (administered at 10 μg/kg/day for 4–5 days) primarily acts via:

  • Neutrophil-Dependent Protease Release: Neutrophil elastase, cathepsin G, and matrix metalloproteinase-9 (MMP-9) degrade adhesion molecules (VCAM-1, SDF-1α) and CXCR4 in bone marrow niches [1] [3].
  • Sympathetic Nervous System Activation: G-CSF induces norepinephrine release, reducing osteoblast SDF-1α production via β3-adrenergic receptor signaling [3].

Plerixafor augments these effects through CXCR4-specific inhibition. When administered after G-CSF pretreatment (240 μg/kg s.c., 10–11 hours pre-apheresis), plerixafor:

  • Accelerates Mobilization Kinetics: Peak CD34+ cells occur at 10–14 hours vs. 4–5 days with G-CSF alone [6] [9].
  • Enriches Primitive HSCs: Plerixafor-mobilized grafts contain 3.5-fold more long-term repopulating HSCs (LT-HSCs; CD34+CD38–/CD90+CD45RA–) and exhibit higher CXCR4 expression than G-CSF-mobilized cells, enhancing engraftment efficiency in transplant models [3] [10].
  • Rescues Poor Mobilizers: In patients failing prior G-CSF mobilization, plerixafor + G-CSF enables adequate CD34+ collection (≥2×10⁶ cells/kg) in 63–74% of cases with 1–2 apheresis sessions [5] [6] [8].

Table 3: Synergistic Mechanisms of Plerixafor + G-CSF

Mobilization PathwayG-CSF ActionPlerixafor ActionSynergistic Outcome
SDF-1α Gradient↓ Osteoblast production↓ Endothelial transportComplete gradient ablation
HSC Adhesion↓ VCAM-1 via proteases↓ VLA-4 affinity for VCAM-1Maximized HSC detachment
CXCR4 Expression↓ Transcriptional regulation↑ Internalization & degradationSustained CXCR4 inhibition
Progenitor Subtypes MobilizedPrimarily MPPs & INT-HSCsPrimarily LT-HSCsBroader hematopoietic reconstitution

The molecular basis for LT-HSC enrichment involves plerixafor’s sparing of quiescent HSCs. Unlike G-CSF, which upregulates proliferation genes (e.g., MKI67, cyclins) in CD34+ cells, plerixafor-mobilized HSCs exhibit upregulated "stemness" transcription factors (HOXB3, MECOM, HLF) and downregulated DNA repair genes (RAD51, TOP2A), characteristic of primitive, slowly cycling HSCs [3] [10].

Properties

CAS Number

110078-46-1

Product Name

Plerixafor

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane

Molecular Formula

C28H54N8

Molecular Weight

502.8 g/mol

InChI

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2

InChI Key

YIQPUIGJQJDJOS-UHFFFAOYSA-N

SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3

Solubility

Slightly soluble

Synonyms

1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate
1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate
AMD 3100
AMD 3329
AMD-3100
AMD-3329
AMD3100
bicyclam
JM 3100
JM3100
mezobil
mozobil
plerixafor
plerixafor hydrochloride
plerixafor octahydrochloride
RPA bicyclam

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.